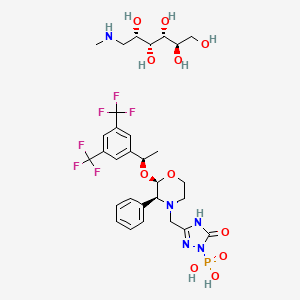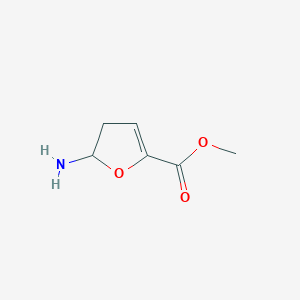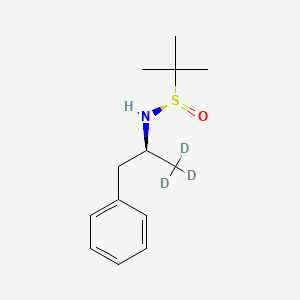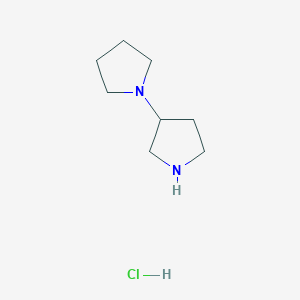
1,3'-Bipyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3’-Bipyrrolidine hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3’-Bipyrrolidine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition of pyrrolidine derivatives. For instance, a [3+3] cycloaddition method can be employed to construct the piperidine ring, which is a crucial step in the synthesis of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 1,3’-Bipyrrolidine hydrochloride typically involve the use of readily available starting materials and efficient reaction conditions. For example, the preparation of similar compounds like 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves reduction reactions, esterification, and N-alkylation . These methods are designed to be simple, safe, and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3’-Bipyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
1,3’-Bipyrrolidine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3’-Bipyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. As a nitrogen-containing heterocycle, it can interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3’-Bipyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as:
Pyrrolone derivatives: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities.
Pyrrolidinone derivatives: These compounds are versatile lead compounds for designing bioactive agents and have applications in medicinal chemistry.
Uniqueness
What sets 1,3’-Bipyrrolidine hydrochloride apart from other similar compounds is its specific structure and the unique properties it imparts
Propiedades
Fórmula molecular |
C8H17ClN2 |
|---|---|
Peso molecular |
176.69 g/mol |
Nombre IUPAC |
1-pyrrolidin-3-ylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h8-9H,1-7H2;1H |
Clave InChI |
YVDLKXCXGLINFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


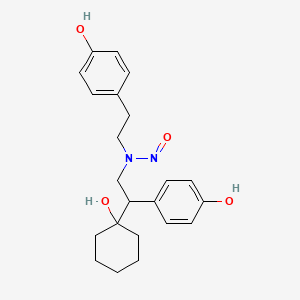
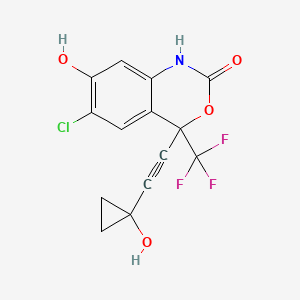
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
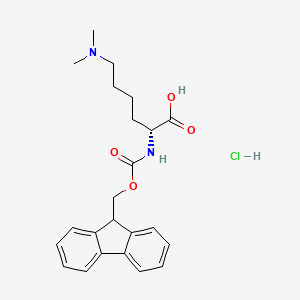
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)


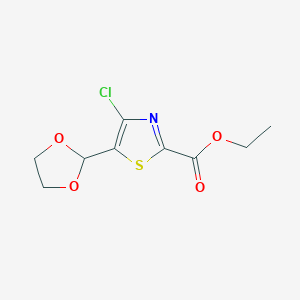
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
